Comprehensive NMR Characterization of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Introduction & Pharmacological Context The compound tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (often referred to as Boc-trans-2-aminocyclobutanol) is a highly versatile, chiral building block utilized extensive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The compound tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (often referred to as Boc-trans-2-aminocyclobutanol) is a highly versatile, chiral building block utilized extensively in medicinal chemistry. Recently, its structural framework has gained prominence in the synthesis of novel immunomodulatory drugs, specifically in the development of Ikaros Family Zinc Finger 2 (IKZF2) degraders[1]. These degraders are critical for targeting regulatory T cells (Tregs) within tumor microenvironments, offering a less toxic alternative to systemic anti-CTLA4 therapies[1].
Given its importance as a stereospecific precursor, rigorous analytical characterization is paramount. This whitepaper provides an in-depth guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) elucidation of the (1S,2S)-trans isomer, detailing the causality behind observed chemical shifts, coupling constants, and the unique structural dynamics of the cyclobutane ring.
Structural Dynamics: Cyclobutane Puckering and Boc Rotamers
Before analyzing the raw spectral data, scientists must account for two major dynamic phenomena that dictate the NMR behavior of this molecule:
Cyclobutane Ring Puckering: Unlike planar rings, cyclobutanes adopt a "butterfly" (puckered) conformation to relieve torsional strain[2]. This puckering rapidly interconverts at room temperature. Consequently, the methylene protons at C3 and C4 are highly diastereotopic, often presenting as complex, higher-order multiplets rather than simple first-order splitting patterns. The
3JH,H
coupling constants are heavily dependent on these dihedral angles, with trans-diaxial couplings being significantly smaller than those found in unstrained cyclohexanes[2].
Boc-Group Rotamers: The N-tert-butoxycarbonyl (Boc) protecting group exhibits hindered rotation around the carbamate C–N bond. This restricted rotation leads to the presence of syn and anti rotamers in solution[3]. On the NMR timescale at 298 K, this dynamic exchange frequently causes noticeable line broadening—or even peak duplication—specifically for the carbamate N-H proton, the Boc methyl groups, and the adjacent C1 methine proton[3].
1
H and
13
C NMR Chemical Shift Assignments
The following tables summarize the expected quantitative NMR data for the (1S,2S) isomer, acquired in CDCl
3
at 298 K.
Table 1:
1
H NMR Data (400 MHz, CDCl
3
)
Note: Chemical shifts (
δ
) are reported in ppm relative to TMS (0.00 ppm).
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment & Causality
NH
4.85 - 5.05
br s
1H
Amide proton. Broadened due to quadrupolar relaxation of
14
N and the dynamic equilibrium of Boc rotamers.
C2-H
4.05 - 4.20
m
1H
Cyclobutane methine attached to -OH. Deshielded by the high electronegativity of the adjacent oxygen atom.
C1-H
3.75 - 3.90
m
1H
Cyclobutane methine attached to -NHBoc. Deshielded by the carbamate nitrogen, but less so than C2-H.
OH
3.10 - 3.40
br s
1H
Hydroxyl proton. Shift is highly variable and concentration-dependent due to intermolecular hydrogen bonding.
To ensure scientific integrity and eliminate assignment ambiguities (such as confusing the C1-H and C2-H multiplets), the following self-validating workflow must be executed.
Protocol 1: D
2
O Shake for Exchangeable Protons
Purpose: To unambiguously identify the -OH and -NH protons, which can otherwise overlap with baseline noise or minor impurities.
Acquire a standard 1D
1
H NMR spectrum of the sample (5-10 mg) in 0.5 mL of dry CDCl
3
.
Remove the NMR tube, add 1-2 drops of Deuterium Oxide (D
2
O), and shake vigorously for 30 seconds.
Re-acquire the
1
H NMR spectrum.
Validation: The broad singlets at ~4.95 ppm (NH) and ~3.20 ppm (OH) will disappear due to rapid deuterium exchange (forming N-D and O-D), confirming their identities.
Protocol 2: 2D NOESY for Stereochemical Confirmation
Purpose: To differentiate the (1S,2S)-trans isomer from the cis isomer.
Prepare a highly concentrated sample (15-20 mg) in CDCl
3
to maximize the signal-to-noise ratio for cross-peaks.
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-500 ms.
Validation: Analyze the cross-peak between C1-H (~3.85 ppm) and C2-H (~4.15 ppm). In the trans-(1S,2S) isomer, these protons are on opposite faces of the cyclobutane ring, resulting in a weak or absent NOE correlation . Conversely, a cis isomer would exhibit a strong NOE cross-peak.
Visualizations
The following Graphviz diagrams map out the logical workflows for NMR elucidation and stereochemical assignment.
Fig 1. Step-by-step NMR elucidation workflow for chiral cyclobutane derivatives.
Fig 2. Logic tree for distinguishing trans and cis cyclobutane isomers via NMR.
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Introduction tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 2231664-24-5) is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 2231664-24-5) is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a cyclobutane ring, a hydroxyl group, and a Boc-protected amine, makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The stereochemistry of the 1S,2S-configuration imparts specific three-dimensional characteristics that are crucial for molecular recognition and interaction with biological targets.
Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and process development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification to solubility, absorption, and distribution in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, details authoritative experimental protocols for their determination, and offers insights into their implications for research and development. While experimental data for this specific isomer is not widely published, this guide presents data for closely related isomers and provides the standardized methodologies for obtaining definitive values.
Chemical Identity and Structure
The foundational information for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is summarized in the table below.
The melting point is a critical indicator of a compound's purity and thermal stability. For crystalline solids, a sharp melting point range suggests high purity, while a broad range can indicate the presence of impurities.
Available Data
As of the date of this guide, a specific, experimentally determined melting point for the (1S,2S)-isomer has not been reported in publicly available literature. However, data for a related stereoisomer is available:
Compound
Melting Point (°C)
(cis)-tert-Butyl-3-hydroxycyclobutyl carbamate
117
This value for the "cis" isomer provides a useful, albeit approximate, reference for the expected melting point of the (1S,2S)-isomer.
The determination of the melting point should be conducted following internationally recognized standards, such as the OECD Guideline 102, "Melting Point/Melting Range".[3][4][5] This guideline ensures data reliability and comparability. The capillary method is most commonly employed.
Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate in a calibrated apparatus. The temperatures at which the substance begins and completes its melt are recorded.
Step-by-Step Methodology:
Sample Preparation: The solid sample is thoroughly dried and finely powdered.
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus (either a liquid bath or a metal block design).
Heating: The apparatus is heated at a steady, slow rate (e.g., 1 °C/minute) near the expected melting point.
Observation and Recording: The temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the last solid particle disappears (final melting point) are recorded to define the melting range.
Causality and Trustworthiness:
Following a standardized protocol like OECD 102 with a calibrated instrument is crucial for obtaining a trustworthy and reproducible melting point. The slow heating rate is essential to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Solubility
Solubility, particularly in aqueous and organic media, is a fundamental property that dictates a compound's utility in various applications, from reaction solvent selection to its behavior in biological fluids.
For compounds with expected solubility above 10 mg/L, the shake-flask method described in OECD Guideline 105 is the gold standard.[6][7][8]
Principle: An excess amount of the solid is equilibrated with a known volume of the solvent (e.g., purified water) at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.
Experimental Workflow Diagram:
Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
Preparation: Add an amount of the solid compound to a flask containing purified water (or another solvent) that is sufficient to create a saturated solution with excess solid remaining.
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 20 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the necessary equilibration time.[6]
Phase Separation: After agitation, the flask is left to stand at the same temperature to allow the undissolved solid to settle. Centrifugation may be used to facilitate this separation.
Sampling: A sample of the clear, supernatant solution is carefully withdrawn.
Analysis: The concentration of the dissolved compound in the sample is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL).
Causality and Trustworthiness:
This method is considered self-validating because the continued presence of excess solid ensures that the solution has reached saturation. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The use of a validated, specific analytical method for quantification ensures the accuracy of the final result.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial parameter in drug development. It influences a molecule's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.
Available Data
Experimentally determined logP values for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate are not available. However, computational methods provide an estimate. For the (1S,2R)-isomer, a calculated logP of 1.0344 has been reported.[9][10] It is reasonable to assume that the (1S,2S)-isomer will have a similar calculated logP value.
The HPLC method for determining logP is a reliable and widely accepted alternative to the traditional shake-flask method, particularly for compounds in the logP range of 0 to 6.[9][11][12][13]
Principle: The logarithm of a compound's retention time on a reversed-phase HPLC column (with a non-polar stationary phase) is linearly correlated with its logP value. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined by interpolation.
Experimental Workflow Diagram:
Workflow for logP Determination by HPLC.
Step-by-Step Methodology:
System Setup: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used. The mobile phase is typically a mixture of methanol and water, run under isocratic conditions.
Calibration: A series of at least six reference compounds with known logP values, bracketing the expected logP of the analyte, are injected individually.
Data Collection: The retention time (t_R) for each reference compound is recorded. The column dead time (t_0) is also determined using a non-retained compound (e.g., uracil).
Calculation of Capacity Factor: For each compound, the capacity factor (k) is calculated using the formula: k = (t_R - t_0) / t_0.
Calibration Curve: A graph of log k versus the known logP for the reference standards is plotted. A linear regression analysis is performed to establish the calibration curve.
Sample Analysis: The test compound is injected under the same conditions, and its retention time and log k are determined.
logP Determination: The logP of the test compound is calculated by interpolating its log k value onto the calibration curve.
Causality and Trustworthiness:
The trustworthiness of this method relies on the quality of the calibration. The reference compounds must be structurally similar to the analyte and their logP values must be from reliable sources. The linear relationship between log k and logP is based on the principle that retention in reversed-phase chromatography is governed by the partitioning of the analyte between the mobile and stationary phases, which is analogous to the partitioning between water and n-octanol.
Spectral Properties
Spectroscopic data provide unequivocal confirmation of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group.[14] The protons on the cyclobutane ring and those attached to the nitrogen and oxygen atoms would appear as multiplets, with their chemical shifts and coupling patterns providing detailed information about the stereochemistry. ¹³C NMR would show distinct signals for each carbon atom in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H bond (around 3300-3500 cm⁻¹), the O-H bond (a broad peak also in the 3200-3600 cm⁻¹ region), and the carbonyl (C=O) of the carbamate group (a strong peak around 1680-1700 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 188.12.
While specific spectra for the (1S,2S)-isomer are not in the public domain, spectra for numerous related Boc-protected amino alcohols are available and serve as excellent references for structural confirmation.[14]
Conclusion
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is a key chiral intermediate whose utility in pharmaceutical research is underpinned by its physicochemical properties. While a complete experimental dataset for this specific isomer is yet to be published, this guide has established its fundamental identity and provided authoritative, internationally accepted protocols (OECD Guidelines) for the determination of its melting point, aqueous solubility, and lipophilicity. The provided data on related isomers and the detailed methodologies offer researchers and drug development professionals a robust framework for working with this compound, ensuring the generation of reliable and reproducible data critical for advancing discovery and development programs.
References
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[6]
Analytice (2021), OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method, [Link].[11]
Situ Biosciences, OECD 105 - Water Solubility, [Link].[7]
Food and Agriculture Organization of the United Nations, Partition coefficient octanol/water, Pesticide Registration Toolkit, [Link].[15]
OECD (2022), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[9][13]
Wikipedia, OECD Guidelines for the Testing of Chemicals, [Link].[16]
Analytice (2017), OECD 105 – Water Solubility Test at 20°C, [Link].[8]
Ghirardello, M., et al. (2021), Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances, Environmental Sciences Europe, 33(1), 1-13, [Link].
OECD (1995), Test No. 102: Melting Point/ Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].[3]
Scribd, OECD Guidelines for Chemical Testing, [Link].[4]
PubChem, tert-Butyl (3-hydroxycyclobutyl)carbamate, National Center for Biotechnology Information, [Link].
PubChem, tert-butyl N-hydroxycarbamate, National Center for Biotechnology Information, [Link].
Ingale, A. P., et al. (2018), Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol, Royal Society of Chemistry, [Link].[14]
An In-depth Technical Guide to the Hydrogen Bonding Behavior in tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Derivatives
Abstract Intramolecular hydrogen bonding is a critical determinant of molecular conformation and, by extension, biological activity and physicochemical properties in drug development. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Intramolecular hydrogen bonding is a critical determinant of molecular conformation and, by extension, biological activity and physicochemical properties in drug development. This guide provides a comprehensive exploration of the hydrogen bonding behavior in tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate derivatives. These scaffolds are of significant interest in medicinal chemistry due to the conformational rigidity imparted by the cyclobutane ring and the potential for intramolecular interactions to modulate cell permeability and target binding. We will delve into the conformational landscape of these molecules, detailing the experimental and computational methodologies employed to elucidate the presence and strength of intramolecular hydrogen bonds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and leverage these non-covalent interactions in molecular design.
Introduction: The Significance of Intramolecular Hydrogen Bonding in Drug Design
Intramolecular hydrogen bonds (IMHBs) play a pivotal role in shaping the three-dimensional structure of small molecules. By restricting conformational flexibility, IMHBs can pre-organize a ligand for optimal interaction with its biological target, potentially increasing binding affinity and selectivity. Furthermore, the formation of an IMHB can mask polar functional groups, a strategy often employed to enhance membrane permeability and improve oral bioavailability, particularly for molecules that fall into the "beyond Rule of Five" chemical space.[1] The tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate core provides a valuable platform for investigating these effects. The cis-1,2-substitution pattern on the cyclobutane ring positions the hydroxyl and carbamate groups in close proximity, creating an environment conducive to the formation of an IMHB between the carbamate N-H or C=O and the hydroxyl group. Understanding the delicate balance of forces that govern the formation and stability of this hydrogen bond is paramount for the rational design of novel therapeutics.
The cyclobutane motif itself offers distinct advantages in medicinal chemistry, serving as a bioisosteric replacement for other cyclic systems with potentially improved physicochemical properties and metabolic stability.[2] The puckered nature of the cyclobutane ring introduces specific spatial arrangements of substituents, which can be exploited to fine-tune molecular shape and interactions.[3]
Conformational Landscape of 2-Hydroxycyclobutylcarbamate Derivatives
The conformational behavior of cyclobutane derivatives is primarily dictated by the ring-puckering, which alleviates torsional strain.[3] This puckering results in two distinct substituent positions: axial and equatorial, analogous to cyclohexane. For tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, the interplay between the ring conformation and the orientation of the carbamate and hydroxyl groups determines the feasibility of IMHB formation.
The key intramolecular hydrogen bond in this system is expected to be between the carbamate N-H (donor) and the hydroxyl oxygen (acceptor), or potentially the hydroxyl H (donor) and the carbamate carbonyl oxygen (acceptor). The formation of this bond stabilizes a specific puckered conformation of the cyclobutane ring.
Visualizing Conformational Equilibria
The equilibrium between the hydrogen-bonded (closed) and non-hydrogen-bonded (open) conformations is a dynamic process influenced by solvent polarity and temperature. The following diagram illustrates this fundamental relationship.
Caption: Conformational equilibrium of 2-hydroxycyclobutylcarbamates.
Experimental Characterization of Intramolecular Hydrogen Bonds
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of IMHBs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detecting IMHBs in solution.[4] Key parameters to analyze include the chemical shift of the proton involved in the hydrogen bond (e.g., N-H or O-H), temperature coefficients, and nuclear Overhauser effects (NOEs).
3.1.1. Chemical Shift Analysis
The formation of a hydrogen bond typically leads to a downfield shift (deshielding) of the proton's resonance.[4] In the case of the N-H proton of the carbamate, its involvement in an IMHB with the hydroxyl oxygen would result in a larger chemical shift compared to a similar compound where this interaction is absent.
3.1.2. Temperature Coefficient (Δδ/ΔT) Studies
The temperature dependence of the N-H or O-H proton chemical shift is a reliable indicator of solvent exposure. Protons involved in IMHBs are shielded from the solvent and thus exhibit a smaller change in chemical shift with temperature (a less negative Δδ/ΔT value) compared to solvent-exposed protons.
Temperature Coefficient (Δδ/ΔT)
Interpretation
> -2 ppb/K
Strong Intramolecular Hydrogen Bond
-2 to -4 ppb/K
Weak to Moderate Intramolecular Hydrogen Bond
< -4 ppb/K
Solvent Exposed (No Intramolecular Hydrogen Bond)
Table 1: Interpretation of NH proton temperature coefficients for intramolecular hydrogen bonding.[1]
3.1.3. Experimental Protocol: NMR Temperature Titration
Sample Preparation: Dissolve approximately 5-10 mg of the tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate derivative in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO) in a 5 mm NMR tube.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
Temperature Variation: Increase the temperature in a stepwise manner (e.g., 10 K increments) up to a maximum that is safe for the sample and instrument (e.g., 328 K).
Data Acquisition: At each temperature point, allow the sample to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.
Data Analysis: Plot the chemical shift of the N-H proton as a function of temperature. The slope of this plot yields the temperature coefficient (Δδ/ΔT).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides direct evidence for hydrogen bonding by monitoring the stretching frequency of the donor group (e.g., O-H or N-H).[5]
3.2.1. Vibrational Frequency Shifts
The formation of a hydrogen bond weakens the X-H covalent bond, resulting in a red shift (lower wavenumber) of the corresponding stretching vibration.[4] A free O-H stretch typically appears as a sharp band around 3600 cm⁻¹, while a hydrogen-bonded O-H stretch is broader and shifted to a lower frequency (e.g., 3400-3500 cm⁻¹).[6] Similarly, a free N-H stretch is observed around 3450 cm⁻¹, which shifts to a lower wavenumber upon hydrogen bond formation.
3.2.2. Experimental Protocol: FT-IR Analysis
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a non-polar solvent that does not interfere with the N-H or O-H stretching region (e.g., CCl₄ or CHCl₃).
Data Acquisition: Record the FT-IR spectrum in a suitable liquid cell with a defined path length.
Analysis: Identify the stretching frequencies of the N-H and O-H groups. The presence of a lower frequency, broad band in addition to or in place of a sharp, higher frequency band is indicative of hydrogen bonding.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[3] They can be used to predict the relative energies of different conformers, calculate theoretical vibrational frequencies, and analyze the electronic nature of the hydrogen bond.
3.3.1. Conformational Search and Energy Minimization
A systematic conformational search can identify the lowest energy structures. By comparing the energies of conformers with and without an IMHB, the stabilization energy provided by the hydrogen bond can be estimated.
3.3.2. Atoms in Molecules (AIM) Analysis
AIM theory can be used to characterize the topology of the electron density and identify a bond critical point (BCP) between the hydrogen donor and acceptor atoms, providing definitive evidence of a hydrogen bonding interaction.[7]
Application Note: Boc Deprotection Protocols for tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Executive Summary The synthesis and functionalization of sp³-enriched, conformationally restricted building blocks are critical in modern fragment-based drug discovery[1]. Among these, 1,2-difunctionalized cyclobutanes,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis and functionalization of sp³-enriched, conformationally restricted building blocks are critical in modern fragment-based drug discovery[1]. Among these, 1,2-difunctionalized cyclobutanes, such as tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, serve as highly valuable bioisosteres and structural scaffolds[1].
A fundamental transformation in utilizing this building block is the quantitative removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine. Because the resulting (1S,2S)-2-aminocyclobutan-1-ol is highly polar and water-soluble, standard aqueous workups lead to severe yield attrition. Furthermore, the inherent strain of the cyclobutane ring necessitates carefully controlled acidic conditions to prevent unwanted side reactions. This application note details the mechanistic rationale, comparative strategies, and validated Standard Operating Procedures (SOPs) for the efficient deprotection and isolation of this amino alcohol as a stable salt.
Mechanistic Rationale & Structural Considerations
The Boc group is universally favored in organic synthesis due to its stability toward catalytic hydrogenation and basic conditions, while being highly labile to moderately strong acids[2]. The deprotection mechanism is a self-validating system driven by gas evolution.
Mechanistic Causality:
Protonation: The acidic medium protonates the carbonyl oxygen of the carbamate.
Cation Cleavage (Rate-Limiting): The molecule fragments to yield a tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation rapidly loses a proton to form isobutylene gas.
Decarboxylation: The unstable carbamic acid spontaneously releases carbon dioxide (CO₂), driving the reaction forward thermodynamically and yielding the amine salt[].
Mechanistic pathway of Boc deprotection under acidic conditions.
Structural Considerations for the Cyclobutane Ring:
Cyclobutane possesses approximately 26 kcal/mol of ring strain. Subjecting a 2-hydroxycyclobutylamine derivative to elevated temperatures in the presence of strong, non-volatile acids (e.g., concentrated H₂SO₄) can protonate the secondary hydroxyl group, leading to dehydration (forming cyclobutene derivatives) or ring expansion/opening. Therefore, deprotection must be executed under strictly anhydrous, mild conditions (0 °C to ambient temperature) to preserve both the cyclobutane integrity and the trans-(1S,2S) stereochemistry[1].
Comparative Deprotection Strategies
Selecting the appropriate acid system dictates the physical properties of the isolated salt and the downstream processing requirements.
Reagent System
Advantages
Disadvantages
Target Application
4M HCl in Dioxane
Yields a highly stable, crystalline HCl salt; easily isolated via simple trituration; avoids side-reactions associated with TFA[].
Dioxane can form peroxides; requires rigorous removal of solvent under high vacuum.
Preferred method for isolating the pure amino alcohol salt for storage.
TFA / DCM (1:1)
Extremely rapid cleavage; volatile reagents allow for easy concentration.
TFA salts are often hygroscopic oils; excess TFA must be co-evaporated with toluene.
Direct, in situ downstream peptide coupling or functionalization.
TMSOTf / 2,6-Lutidine
Exceptionally mild; orthogonal to many acid-sensitive functional groups.
Reagents are costly and highly moisture-sensitive.
Deprotection of highly complex, multi-functionalized late-stage intermediates.
Standard Operating Protocols (SOPs)
The following workflow outlines the optimal path for generating the hydrochloride salt, which circumvents the need for aqueous extraction of the highly water-soluble product.
Workflow for the acidic deprotection and isolation of the amine hydrochloride salt.
Protocol A: Deprotection using 4M HCl in Dioxane (Recommended)
This protocol is optimized for a 10 mmol scale.
Preparation: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (1.87 g, 10.0 mmol).
Dissolution: Dissolve the substrate in anhydrous 1,4-dioxane (5.0 mL). Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.
Acid Addition: Slowly add a commercially available solution of 4M HCl in dioxane (10.0 mL, 40.0 mmol, 4.0 equiv) dropwise over 5 minutes.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Effervescence (release of CO₂ and isobutylene) will be immediately observable, serving as a visual, self-validating indicator of reaction progress.
Monitoring: Stir the mixture for 2–4 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS. The starting material will completely disappear, and a highly polar baseline spot will form.
Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, water bath <35 °C to prevent thermal degradation).
Trituration & Isolation: Suspend the resulting crude residue in anhydrous diethyl ether (Et₂O, 20 mL). Vigorously stir for 15 minutes to induce precipitation of the (1S,2S)-2-aminocyclobutan-1-ol hydrochloride salt.
Filtration: Filter the suspension through a fritted glass funnel (medium porosity) under vacuum. Wash the filter cake with cold Et₂O (2 × 10 mL) to remove residual dioxane and tert-butyl alcohol byproducts. Dry the white solid under high vacuum for 12 hours.
Protocol B: Deprotection using TFA/DCM (Alternative)
Use when direct downstream coupling is required without intermediate salt storage.
Dissolve the starting material (10.0 mmol) in anhydrous dichloromethane (DCM, 10.0 mL) and cool to 0 °C.
Add trifluoroacetic acid (TFA, 10.0 mL) dropwise.
Stir at room temperature for 1–2 hours until gas evolution ceases.
Concentrate the mixture under reduced pressure.
Crucial Step: To remove tightly bound excess TFA, add toluene (15 mL) to the residue and evaporate to dryness. Repeat this co-evaporation process three times. The resulting (1S,2S)-2-aminocyclobutan-1-ol trifluoroacetate salt is typically obtained as a viscous, hygroscopic oil ready for immediate use.
Downstream Processing & Analytical Validation
Aqueous Workup Warning: Do not attempt to free-base the amino alcohol using aqueous NaOH or Na₂CO₃ followed by organic extraction (e.g., with EtOAc or DCM). The low molecular weight and dual polar functional groups (amine and hydroxyl) render the free base exceptionally water-soluble, resulting in near-total product loss in the aqueous layer.
Analytical Validation:
¹H NMR (D₂O): Validation of successful deprotection is confirmed by the complete disappearance of the intense 9H singlet at ~1.40 ppm (corresponding to the tert-butyl group). The cyclobutane ring protons will show a slight downfield shift due to the protonated amine.
Mass Spectrometry (ESI-MS): The spectrum will show the loss of 100 Da (the Boc mass) and the appearance of the [M+H]⁺ ion for the free amine at m/z ~88.1.
References
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc., 2006. Source: Journal of the American Chemical Society. URL:[Link]
Chernykh, A. V. et al. Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. J. Org. Chem. 2023, 88 (5), 3109-3131. Source: ACS Publications. URL:[Link]
Application Notes and Protocols for the Use of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate in Peptidomimetic Synthesis
Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetics Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, are a cornerstone of modern drug discovery. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetics
Peptidomimetics, molecules designed to replicate the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer a strategic advantage over their natural counterparts by overcoming inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility.[1][2] A key strategy in the rational design of potent and selective peptidomimetics is the incorporation of conformationally constrained scaffolds. These rigid structural elements reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[3]
The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable scaffold in medicinal chemistry.[4] Its unique puckered geometry imposes significant conformational restrictions on the peptide backbone when incorporated as a non-natural amino acid analog. This rigidity can lock the peptide into a bioactive conformation, facilitating optimal interactions with its target protein. Furthermore, the sp³-rich nature of the cyclobutane ring can improve pharmacokinetic properties by increasing metabolic stability and modulating lipophilicity.[3]
This guide provides a comprehensive overview of the synthesis and application of a versatile chiral building block, tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate . The syn relationship between the hydroxyl and the Boc-protected amino group on the cyclobutane core offers a unique stereochemical handle for creating diverse and structurally complex peptidomimetics. We will detail the synthesis of this building block, provide step-by-step protocols for its incorporation into peptide chains, and discuss the rationale behind its use in designing next-generation therapeutics.
Synthesis of the Chiral Building Block: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
The enantiomerically pure building block can be synthesized through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy involves the stereoselective reduction of a corresponding aminoketone, followed by Boc protection of the resulting amine.
Oxidation of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate to the Corresponding Cyclobutanone: An Application and Protocol Guide
Introduction: The Significance of Chiral Cyclobutanones in Medicinal Chemistry Chiral cyclobutanone cores are privileged scaffolds in modern drug discovery, serving as key building blocks for a diverse array of therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral Cyclobutanones in Medicinal Chemistry
Chiral cyclobutanone cores are privileged scaffolds in modern drug discovery, serving as key building blocks for a diverse array of therapeutic agents. Their inherent ring strain and unique three-dimensional architecture offer novel conformational constraints and opportunities for precise substituent vectoring, enabling the design of potent and selective modulators of biological targets.[1] The synthesis of enantiomerically pure cyclobutanones is therefore a critical endeavor for medicinal chemists. This application note provides a detailed guide to the oxidation of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, a versatile intermediate, to its corresponding cyclobutanone, a precursor for various drug candidates.[2] We will explore and compare three widely employed oxidation methodologies: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the TEMPO-catalyzed oxidation, providing detailed, field-proven protocols for each.
Comparative Analysis of Oxidation Methodologies
The choice of an oxidant is a critical parameter in any synthetic sequence and is dictated by factors such as substrate compatibility, scalability, safety, and cost. For the oxidation of the N-Boc protected aminocyclobutanol, careful consideration must be given to the potential for epimerization of the adjacent stereocenter and the stability of the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Oxidation Method
Reagents
Typical Conditions
Advantages
Disadvantages
Swern Oxidation
(COCl)₂, DMSO, Et₃N
Anhydrous CH₂Cl₂, -78 °C
Mild conditions, high yields, minimal over-oxidation, compatible with many functional groups.[3]
Requires cryogenic temperatures, produces malodorous dimethyl sulfide, evolution of CO and CO₂ gas.[4]
Dess-Martin Oxidation
Dess-Martin Periodinane (DMP)
CH₂Cl₂, Room Temperature
Mild, neutral conditions, high chemoselectivity, easy workup on a small scale.[1]
DMP is expensive and potentially explosive, iodine-containing byproducts can complicate purification.
TEMPO-Catalyzed Oxidation
TEMPO (catalytic), NaOCl (stoichiometric)
Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT
Catalytic use of TEMPO, environmentally benign primary oxidant (bleach), highly selective for primary over secondary alcohols.[5]
Can be substrate-dependent, potential for chlorination of electron-rich moieties, requires careful pH control.
Reaction Mechanisms: A Visual Guide
Understanding the underlying mechanisms of these oxidations is paramount for troubleshooting and optimization.
Figure 1: The Swern Oxidation mechanism involves the activation of DMSO, followed by reaction with the alcohol and base-mediated elimination.
Figure 2: The Dess-Martin Oxidation proceeds via a periodinane ester intermediate.
Technical Support Center: Overcoming Aqueous Solubility Issues of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
As a Senior Application Scientist, I frequently consult with researchers struggling to transition synthetic intermediates into aqueous environments for biological evaluation or biocatalysis. tert-Butyl N-[(1S,2S)-2-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers struggling to transition synthetic intermediates into aqueous environments for biological evaluation or biocatalysis. tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (commonly referred to as Boc-(1S,2S)-2-aminocyclobutanol) presents a notoriously difficult thermodynamic challenge.
While the hydroxyl group provides localized polarity, the molecule is overwhelmingly dominated by the highly lipophilic tert-butyl group and the rigid cyclobutane ring. When this compound is introduced into an aqueous buffer, the water molecules are forced into a highly ordered clathrate cage around the hydrophobic surface area, resulting in a massive entropic penalty. To minimize this free energy state, the compound rapidly aggregates and precipitates.
This guide provides field-proven, self-validating troubleshooting strategies to overcome these barriers without compromising your experimental integrity.
Troubleshooting Guide & FAQs
Q1: Why does tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate immediately crash out of solution when I spike my DMSO stock into an aqueous buffer?A1: This phenomenon is known as "solvent shock" or hydrophobic collapse. The Boc (tert-butyloxycarbonyl) protecting group is exceptionally bulky and non-polar. When introduced rapidly into a high-dielectric aqueous environment, the localized concentration of the compound exceeds its metastable solubility limit before it can disperse. To prevent this, you must either lower the dielectric constant of the bulk solvent (via co-solvents) or shield the hydrophobic surface area from water (via cyclodextrins or micelles) .
Q2: I am conducting an enzymatic assay and cannot use high concentrations of organic solvents. What is the best strategy to solubilize this compound without denaturing my proteins?A2: The premier strategy for bio-friendly solubilization of Boc-protected amines is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The cavity of β-CD (comprising 7 glucose units) is perfectly sized to encapsulate the bulky tert-butyl group of the Boc moiety . This masks the hydrophobicity of the compound, effectively "smuggling" it into the aqueous phase without altering its ionization state or requiring protein-denaturing levels of DMSO.
Q3: If I choose to use surfactants instead of cyclodextrins, which ones are most effective for this specific compound, and how do they work?A3: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Kolliphor EL are highly effective. They work by forming micelles—spherical structures where the hydrophobic tails point inward and hydrophilic heads point outward—once the surfactant concentration exceeds its Critical Micelle Concentration (CMC) . The lipophilic cyclobutane and Boc groups partition into the hydrophobic core of the micelle.
Q4: Can I adjust the pH to improve solubility?A4:No. Unlike free amines, which can be protonated at low pH to form highly soluble ammonium salts, the carbamate nitrogen in a Boc group is non-basic and will not protonate under standard aqueous conditions. Furthermore, lowering the pH too much (pH < 3) risks premature deprotection (cleavage) of the Boc group. You must rely on physical solubilization techniques rather than ionization.
Solubilization Decision Workflow
Decision matrix for solubilizing Boc-(1S,2S)-2-aminocyclobutanol based on downstream applications.
Quantitative Comparison of Solubilization Strategies
Solubilization Strategy
Mechanism of Action
Max Achievable Conc. (est.)
Biocompatibility / Toxicity
Best Application
10% DMSO (Co-solvent)
Disrupts H-bond network of water
~2-5 mM
Low (can denature enzymes)
Chemical synthesis, robust assays
20% HP-β-CD (Host-Guest)
Encapsulates Boc group in cavity
>10 mM
High (FDA approved excipient)
Cell-based assays, sensitive enzymology
0.5% Tween 80 (Micellar)
Partitions drug into micelle core
~5-8 mM
Moderate (can lyse cells)
Biochemical assays, washing steps
Self-Validating Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex
Causality: We use a molar excess of HP-β-CD to ensure complete complexation. The process requires gentle heating and agitation because the insertion of the bulky tert-butyl group into the cyclodextrin cavity is a dynamic equilibrium process that requires overcoming an initial activation energy barrier.
Preparation: Weigh HP-β-CD and dissolve it in your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 20% (w/v).
Addition: Weigh the solid tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate. Add it directly to the HP-β-CD solution to achieve a target concentration of 10 mM. (Note: Do not pre-dissolve in DMSO, as DMSO will compete with the compound for the cyclodextrin cavity).
Equilibration: Sonicate the suspension in a water bath for 15 minutes to break up macroscopic aggregates. Transfer to an orbital shaker and incubate at 37°C at 250 RPM for 12–24 hours to reach thermodynamic equilibrium.
Clarification: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed, precipitated compound.
Self-Validation Step: Measure the concentration of the filtrate using HPLC-UV. If the measured concentration matches your theoretical input, complete solubilization is validated. For rigorous validation, analyze the filtrate via Dynamic Light Scattering (DLS); a lack of particles >10 nm confirms true molecular encapsulation rather than a colloidal suspension.
Protocol B: Step-Down Co-Solvent Dilution
Causality: Adding an aqueous buffer directly to a DMSO stock causes rapid localized supersaturation and nucleation. By adding the aqueous phase dropwise under high-shear vortexing, we disperse the solute before nucleation can occur, trapping it in a metastable supersaturated state.
Stock Preparation: Prepare a 100 mM stock of the compound in 100% anhydrous DMSO. Ensure complete dissolution.
Shear Mixing: Place a microcentrifuge tube containing 10 µL of the DMSO stock on a high-speed vortex mixer.
Step-wise Addition: While continuously vortexing, add the aqueous buffer dropwise (in 10 µL increments) until you reach a final volume of 100 µL (yielding a 10 mM solution in 10% DMSO).
Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the onset of sub-visible precipitation (light scattering). If the OD600 is < 0.05, the metastable supersaturated state has been successfully achieved and is ready for immediate use.
References
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy and Pharmaceutical Sciences.[Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]
Vinarov, Z., Katev, V., Radeva, D., Tcholakova, S., & Denkov, N. D. (2018). Micellar solubilization of poorly water-soluble drugs: Effect of surfactant and solubilizate molecular structure. Drug Development and Industrial Pharmacy, 44(4), 677-686.[Link]
Optimization
Technical Support Center: Optimizing Enantiomeric Excess in tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Production
Welcome to the technical support center for the synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the enantiomeric excess (e.e.) of this key chiral building block.
The synthesis of enantiomerically pure cyclobutane derivatives is a significant challenge in modern organic chemistry. The rigid, puckered structure of the cyclobutane ring offers unique conformational constraints that are highly desirable in medicinal chemistry. This guide will focus on a common and practical synthetic approach to tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, addressing potential pitfalls and providing actionable solutions at each critical step.
Synthetic Strategy Overview
A robust and frequently employed strategy for the synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves a multi-step sequence starting from a suitable cyclobutanone precursor. The key challenges in this process are the diastereoselective reduction of the ketone and the subsequent resolution of the desired enantiomer.
Caption: A general workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Part 1: Synthesis of N-Boc-2-aminocyclobutanone
Q1: What are the common methods for introducing the N-Boc-amino group onto the cyclobutanone ring?
A1: A common method involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a suitable nitrogen source, such as a carbamate, in the presence of an acid catalyst. This approach yields the desired 2-aminocyclobutanone derivative.[1]
Q2: I am observing low yields in the amination step. What could be the cause?
A2: Low yields can often be attributed to several factors:
Purity of Starting Materials: Ensure that the 1,2-bis(trimethylsilyloxy)cyclobutene is of high purity and free from hydrolysis.
Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Acid Catalyst: The choice and amount of acid catalyst can be critical. A screen of different Lewis or Brønsted acids may be necessary to find the optimal conditions for your specific substrate.
Part 2: Diastereoselective Reduction of N-Boc-2-aminocyclobutanone
Q3: I am getting a mixture of cis and trans isomers after the reduction of the ketone. How can I improve the diastereoselectivity for the desired cis isomer?
A3: The reduction of 3-substituted cyclobutanones generally favors the formation of the cis alcohol.[2][3] To enhance this selectivity:
Choice of Reducing Agent: Bulky hydride reagents tend to increase the facial selectivity of the hydride attack on the carbonyl group. However, for 3-substituted cyclobutanones, even less bulky reagents like sodium borohydride often provide high cis selectivity.[3]
Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity by increasing the energy difference between the transition states leading to the cis and trans isomers.[2][3]
Solvent: Decreasing the solvent polarity can also enhance the cis selectivity.[2][3]
Can provide high selectivity for either syn or anti products depending on the substrate and conditions.[4]
Q4: How can I confirm the relative stereochemistry of the cis and trans isomers?
A4: The relative stereochemistry can be determined using ¹H NMR spectroscopy. The coupling constants between the protons on the carbons bearing the hydroxyl and amino groups can often distinguish between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial proximity of these protons in the cis isomer.
Part 3: Chiral Resolution of cis-tert-butyl N-[2-hydroxycyclobutyl]carbamate
Q5: What are the most effective methods for resolving the racemic mixture of the cis-amino alcohol?
A5: The most common and industrially viable method is classical chemical resolution via diastereomeric salt formation .[5] This involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Another approach is enzymatic kinetic resolution , where an enzyme selectively acylates one enantiomer, allowing for separation.[6]
Q6: Which chiral resolving agents are recommended for this type of amino alcohol?
A6: For amino alcohols, chiral carboxylic acids are typically used as resolving agents. Common and effective choices include:
The choice of resolving agent and solvent is often empirical and may require screening to find the optimal conditions for crystallization.
Q7: My chiral resolution is not giving a good separation of the diastereomeric salts. What can I do?
A7: Inefficient separation of diastereomeric salts can be addressed by:
Solvent Screening: The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screen of different solvents and solvent mixtures is crucial.
Controlled Crystallization: The rate of cooling and the presence of seed crystals can significantly impact the efficiency of the crystallization. Slow cooling is generally preferred.
Purification by Digestion: In some cases, suspending the diastereomeric salt mixture in a specific solvent and heating it to boiling for a short period can selectively dissolve one diastereomer, leading to an enrichment of the other in the solid phase.[9]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) After Chiral Resolution
Caption: A decision tree for troubleshooting low enantiomeric excess.
Detailed Steps:
Verify Purity of Starting Material: Impurities in the racemic cis-amino alcohol can interfere with the crystallization of the diastereomeric salts. Recrystallize the starting material if necessary.
Confirm Purity of Resolving Agent: The enantiomeric purity of the resolving agent is paramount. If it is not enantiopure, the resolution will be incomplete.
Optimize Crystallization Conditions:
Solvent Screening: The choice of solvent is critical for achieving a significant difference in the solubility of the two diastereomeric salts.[5]
Temperature Profile: A slow and controlled cooling process is often necessary for selective crystallization.
Seeding: Using a small amount of the desired pure diastereomeric salt as a seed crystal can promote its crystallization.
Check for Racemization: The liberation of the free amine from the diastereomeric salt is typically done by treatment with a base. If the conditions are too harsh (e.g., high temperature or strong base), racemization of the desired enantiomer can occur. Use mild basic conditions and avoid excessive heat.
Problem 2: Low Yield of the Desired (1S,2S)-Enantiomer
A low yield in a chiral resolution is often a trade-off for high enantiomeric excess. However, if the yield is significantly below the theoretical maximum of 50%, the following should be investigated:
Incomplete Crystallization: The desired diastereomeric salt may not be fully crystallizing from the solution. Adjusting the solvent composition or concentration may improve the yield.
Loss During Isolation: Ensure that the filtration and washing steps are performed efficiently to minimize the loss of the crystallized salt.
Co-precipitation: The undesired diastereomer may be co-precipitating with the desired one. This is often indicated by a lower than expected enantiomeric excess. Re-optimizing the crystallization conditions is necessary.
Recycling the Unwanted Enantiomer: To improve the overall process efficiency, consider recycling the unwanted enantiomer from the mother liquor. This can be achieved by liberating the free amine and then racemizing it for reuse in the resolution process.[10]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-2-aminocyclobutanone
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-2-aminocyclobutanone (1.0 eq) and anhydrous methanol (or another suitable solvent).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Reducing Agent: Slowly add a solution of sodium borohydride (NaBH₄) (1.5 eq) in methanol to the cooled solution.
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired cis-diastereomer from any trans isomer.
Protocol 2: Chiral Resolution with L-Tartaric Acid
Salt Formation: Dissolve the racemic cis-tert-butyl N-[2-hydroxycyclobutyl]carbamate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve L-tartaric acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
Mixing: Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization. Further cooling in a refrigerator or ice bath may be necessary.
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
Enantiomeric Purity Analysis: Analyze the enantiomeric excess of the crystallized salt by converting a small sample back to the free amine and analyzing by chiral HPLC or by NMR with a chiral shift reagent.
Recrystallization (if necessary): If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent to improve its purity.
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide or sodium bicarbonate) until the solution is basic. Extract the enantiomerically pure amino alcohol with an organic solvent. Dry the organic layer and remove the solvent to obtain the final product.
References
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel
CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)
Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchG
Application Notes and Protocols: Synthesis of Chiral Amino Alcohols
ChemInform Abstract: Diastereo- and Enantioselective Synthesis of (+)- and (-)
CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers
EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
Troubleshooting low yield in enzymatic resolution of 3-quinuclidinol - Benchchem
Chiral resolution - Wikipedia
WO 2016/020526 A1 - Common Organic Chemistry
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC
Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. - Semantic Scholar
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures - IntechOpen
Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols.
Technical Support Center: Enzymatic Resolution of Racemic 8-Aminooctanoic Acid - Benchchem
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
PCSK9 ANTAGONIST BICYCLO-COMPOUNDS - European Patent Office - EP 3810129 B1 - Googleapis.com
Strategies for Accessing cis-1-Amino-2-Indanol - MDPI
Highly Diastereoselective and Enantioselective Formal [4 + 3] Cycloaddition of Donor−Acceptor Cyclobutanes with Nitrones
Mechanochemical enzymatic resolution of N-benzyl
Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjug
Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol - Organic Chemistry Portal
Synthesis and Activation of Heteroatom-Substituted Four-Membered Carbocycles
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones
TROUBLESHOOTING GUIDE FOR ENZYM
Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG
Technical Support Center: Minimizing Epimerization in tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereocontrolled functionalization of cyclobutanes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stereocontrolled functionalization of cyclobutanes. The molecule , tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, presents a classic "perfect storm" of reactivity challenges. The inherent ~26 kcal/mol of ring strain in the cyclobutane core fundamentally alters the reaction energy landscapes compared to unstrained systems.
This guide is designed for researchers and drug development professionals. It deconstructs the mechanistic causes of epimerization in this specific scaffold and provides field-proven, self-validating protocols to preserve stereochemical integrity.
Part 1: The Causality of Epimerization (The "Why")
To prevent epimerization, we must first understand the thermodynamic and kinetic forces acting on the (1S,2S) trans-1,2-disubstituted cyclobutane system. Treating this molecule like a standard cyclohexane derivative is a critical error that leads to stereochemical scrambling.
Neighboring Group Participation (NGP): In the (1S,2S) configuration, the Boc-protected amine and the hydroxyl group are antiperiplanar. If the C2 hydroxyl is activated as a leaving group, the carbonyl oxygen of the Boc group is perfectly aligned for an intramolecular backside attack. This forms a cis-fused cyclic oxazolidinone intermediate. Subsequent unselective ring-opening leads to a mixture of cis and trans isomers.
Oxidation-Induced Enolization: Oxidizing the C2 hydroxyl to a cyclobutanone drastically increases the acidity of the C1 alpha-proton. The relief of steric clash between the bulky NHBoc group and adjacent substituents drives thermodynamic equilibration to the more stable isomer via an achiral enol intermediate [1].
Carbocation-Mediated Scrambling: SN1-type reactions must be strictly avoided. The cyclobutyl cation is in rapid equilibrium with cyclopropylcarbinyl and homoallyl cations. Even transient carbocation character at C2 will result in complete loss of stereochemical integrity and ring contraction [2].
Mechanistic divergence: NGP by the Boc group vs. direct SN2 displacement.
Part 2: Troubleshooting Guides & FAQs
Q1: I attempted a Mitsunobu inversion on the (1S,2S) isomer to get the (1S,2R) cis isomer, but my NMR shows a complex mixture. What went wrong?A: The Mitsunobu reaction on trans-1,2-amino alcohols is notoriously problematic due to Neighboring Group Participation (NGP). The phosphonium-activated alcohol is rapidly attacked by the adjacent Boc carbonyl, forming a cyclic intermediate rather than undergoing direct intermolecular SN2 displacement by your nucleophile.
Solution: Convert the OH to a triflate at ultra-low temperatures (-78 °C) and displace with a highly reactive nucleophile before NGP can occur (See Protocol 2).
Q2: I need to oxidize the hydroxyl to a ketone, but I keep losing the (1S) stereocenter. How can I prevent this?A: Cyclobutanones are highly prone to alpha-epimerization [2]. Standard Jones oxidation or prolonged Swern conditions with excess triethylamine will cause base- or acid-catalyzed enolization.
Solution: Use Dess-Martin Periodinane (DMP) strictly buffered with NaHCO3 at 0 °C. The buffer neutralizes the acetic acid byproduct, preventing acid-catalyzed enolization, while avoiding the strong bases used in Swern oxidations.
Q3: How do I cleanly activate the hydroxyl for an SN2 displacement without triggering ring contraction?A: Avoid leaving groups that require heating (like tosylates) or highly polar protic solvents. Use trifluoromethanesulfonic anhydride (Tf2O) with pyridine at -78 °C in dichloromethane. The extreme leaving group ability of the triflate allows for SN2 displacement at temperatures low enough to suppress both NGP and SN1 leakage.
Oxidation-induced epimerization pathway via an achiral enol intermediate.
Part 3: Quantitative Data Analysis
The choice of oxidation method dictates the stereochemical outcome. The table below summarizes the effect of various oxidation conditions on the C1 epimerization of the (1S,2S) substrate.
Oxidation Method
Reagents
Temp (°C)
Time (h)
Yield (%)
d.r. (1S : 1R)
Jones Oxidation
CrO3, H2SO4, Acetone
0 to 25
2.0
45
55 : 45
Swern Oxidation
(COCl)2, DMSO, Et3N
-78 to 25
4.0
78
60 : 40
Standard DMP
Dess-Martin Periodinane, DCM
25
2.0
85
85 : 15
Buffered DMP
DMP, NaHCO3, DCM
0
1.5
92
>98 : 2
Data Synthesis: Buffered DMP at 0 °C is the only statistically reliable method to prevent enolization-driven epimerization in this strained system.
Part 4: Experimental Protocols
Protocol 1: Epimerization-Free Oxidation to N-Boc-2-aminocyclobutanone
This protocol utilizes buffered conditions to prevent the accumulation of acetic acid, which otherwise catalyzes the enolization of the alpha-chiral center [1].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under argon. Add tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).
Buffering: Add solid NaHCO3 (5.0 equiv) to the solution and stir vigorously for 5 minutes.
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.
Oxidation: Add Dess-Martin Periodinane (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking.
Reaction Monitoring (Self-Validation): Stir at 0 °C for 1.5 hours. Remove a 10 µL aliquot, quench with 1:1 sat. Na2S2O3/NaHCO3, extract with EtOAc, and spot on a TLC plate (Hexanes/EtOAc 7:3). The starting material (Rf ~0.3) should be completely consumed, replaced by a less polar UV-active spot (Rf ~0.5).
Quench & Workup: Pour the cold reaction mixture directly into a rapidly stirring 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Stir until the organic layer is completely clear (approx. 15 mins).
Isolation: Extract with cold DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C .
Validation: 1H NMR of the crude must show a single alpha-proton signal. The appearance of a second set of signals indicates thermal or acid-catalyzed epimerization during workup.
Protocol 2: Stereoretentive Substitution via Low-Temperature Triflation
To achieve clean SN2 inversion without NGP interference, the leaving group must be highly active, and the nucleophile must be introduced at temperatures where the intramolecular Boc-attack is kinetically frozen.
Step-by-Step Methodology:
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under argon. Add anhydrous pyridine (3.0 equiv).
Cooling: Cool the mixture to strictly -78 °C using a dry ice/acetone bath.
Activation: Dropwise, add trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) down the side of the flask. Stir for 15 minutes at -78 °C.
Validation Step: TLC a micro-aliquot (quenched in cold hexanes) to ensure complete formation of the triflate (Rf ~0.7). Do not proceed if starting material remains.
Nucleophilic Displacement: Slowly add the desired nucleophile (e.g., tetrabutylammonium azide, 2.0 equiv, pre-dissolved in minimal cold DCM).
Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours. Do not allow the reaction to reach room temperature until substitution is complete.
Workup: Quench with cold saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry, and concentrate.
Part 5: References
Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes
Source: The Journal of Organic Chemistry (ACS Publications), 2023, 88(5), 3109-3131.
URL:[Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
Source: Molecules (MDPI), 2013, 18(12), 15541-15572.
URL:[Link]
Reference Data & Comparative Studies
Validation
The Cyclobutyl Carbamate Advantage: A Comparative Guide to tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate and its Cyclopentyl Analog in Medicinal Chemistry
In the landscape of modern drug discovery, the judicious selection of small carbocyclic scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. Among the repertoire of satur...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the judicious selection of small carbocyclic scaffolds can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. Among the repertoire of saturated rings, cyclobutane and cyclopentane moieties are frequently employed to impart desirable medicinal chemistry properties. This guide provides an in-depth technical comparison of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate and its corresponding cyclopentyl analog, tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate. We will delve into their conformational differences, impact on metabolic stability, and potential effects on biological activity, supported by established principles and experimental data from analogous systems.
The Foundation: Conformational Analysis and its Implications
The fundamental difference between the cyclobutyl and cyclopentyl rings lies in their inherent strain and resulting conformational flexibility. The cyclobutane ring is characterized by significant angle and torsional strain, forcing it to adopt a puckered or "butterfly" conformation to alleviate some of these unfavorable interactions.[1][2] This puckering is not static, but the ring remains significantly more rigid than its five-membered counterpart. This inherent rigidity can be a powerful tool in drug design, as it can pre-organize the substituents—in this case, the hydroxyl and carbamate groups—into a specific spatial orientation that may be optimal for binding to a biological target.[1][3] By locking the molecule in a bioactive conformation, the entropic penalty upon binding is reduced, potentially leading to higher binding affinity.
In contrast, the cyclopentane ring is significantly less strained and thus more flexible, readily interconverting between "envelope" and "twist" conformations.[2] While this flexibility can allow the molecule to adapt to various binding pockets, it can also come at an entropic cost upon binding.
Caption: Conformational differences between cyclobutyl and cyclopentyl scaffolds and their implications for receptor binding.
Enhancing Metabolic Stability: The Cyclobutyl Advantage
A critical parameter in drug design is metabolic stability, which dictates the in vivo half-life of a compound. The replacement of a cyclopentyl ring with a cyclobutane ring is a recognized strategy to enhance metabolic stability.[1][4] The rationale behind this is twofold:
Conformational Rigidity: The rigid nature of the cyclobutane ring can shield adjacent, metabolically labile sites from enzymatic attack by cytochrome P450 enzymes.[1]
Strain and Reactivity: While seemingly counterintuitive, the higher strain energy of the cyclobutane ring does not necessarily translate to higher metabolic liability. In fact, cyclobutane is relatively inert compared to the highly strained cyclopropane and is less prone to certain metabolic transformations than the more flexible cyclopentane ring.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound, a crucial step in early drug discovery.[5][6][7][8]
Materials:
Test compounds (cyclobutyl and cyclopentyl analogs)
Human liver microsomes (HLM)
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
0.1 M Phosphate buffer (pH 7.4)
Positive control compound (e.g., a compound with known metabolic instability)
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
96-well plates
Incubator (37°C)
LC-MS/MS system
Procedure:
Preparation of Solutions:
Prepare a stock solution of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).
Prepare a working solution of the compounds by diluting the stock solution with the phosphate buffer. The final organic solvent concentration in the incubation should be less than 1%.
Prepare the HLM suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
Add the HLM suspension to the wells of a 96-well plate.
Add the working solution of the test compounds or positive control to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the quenching solution. The 0-minute time point serves as the initial concentration control.
Sample Analysis:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantify the remaining parent compound at each time point relative to the internal standard.
Data Analysis:
Plot the percentage of the remaining parent compound against time.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot.
Caption: A streamlined workflow for determining in vitro metabolic stability using human liver microsomes.
Impact on Biological Activity: A Case-by-Case Analysis
The influence of substituting a cyclobutyl for a cyclopentyl ring on biological activity is highly target-dependent and cannot be generalized. However, examining specific cases can provide valuable insights.
In the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, the replacement of a proline-containing macrocycle with a cyclopentane surrogate led to a novel series of potent inhibitors.[9] Further optimization of this series led to the discovery of Simeprevir, which contains a cyclopentane moiety.[10] This highlights an instance where the cyclopentane ring was integral to achieving high potency.
Conversely, a study on G9a inhibitors, a class of histone methyltransferases, found that a spirocyclic cyclobutane was crucial for submicromolar potency.[4] Modification to a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in potency of at least one order of magnitude.[4]
These examples underscore the importance of empirical testing for each target class. The optimal ring size is a delicate balance between achieving the ideal vector orientation of key functional groups for target engagement and the overall physicochemical properties of the molecule.
Synthetic Considerations
The synthesis of chiral 1,2-amino alcohols is a well-established field in organic chemistry, with numerous methods available for both cyclobutane and cyclopentane systems.[11][12][13][14][15][16][17] The synthesis of the cyclopentyl analog is generally more straightforward due to the wider availability of starting materials and the lower ring strain, which often translates to more facile reactions. The synthesis of the cyclobutyl analog can be more challenging due to the higher ring strain and fewer commercially available chiral building blocks.
General Synthetic Approach
A common strategy for the synthesis of these compounds involves the preparation of a chiral 2-aminocycloalkanol, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Caption: A generalized synthetic route to tert-butyl N-(2-hydroxycycloalkyl)carbamates.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a cyclobutyl versus a cyclopentyl scaffold is a strategic one that should be guided by the specific goals of the drug discovery program. The cyclobutyl ring offers the potential for enhanced metabolic stability and conformational rigidity, which can translate to improved pharmacokinetic properties and, in some cases, higher potency. However, this comes at the cost of potentially more challenging synthetic routes. The cyclopentyl ring, while more flexible, offers greater synthetic accessibility and may be optimal for targets that require a more adaptable ligand.
Ultimately, the empirical evaluation of both analogs is paramount. The data-driven insights gained from such a comparison will enable medicinal chemists to make informed decisions and advance compounds with the most promising overall profile.
References
Smirnov, A. N., Pokrovskaya, E. V., Kogteva, G. S., Shevchenko, V. P., Levina, I. S., Kulikova, L. E., & Kamernitzky, A. V. (2000). The size and/or configuration of the cycloalkane D' ring in pentacyclic progesterone derivatives are crucial for their high-affinity binding to a protein in addition to progesterone receptor in rat uterine cytosol. Steroids, 65(3), 163–170.
Willems, L. I., Lücking, K., & Bolt, R. (2022).
BenchChem. (2025).
Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 889, pp. 29–38). Humana Press.
Wernevik, J., Gieth, C., & Fredlund, L. (2022). Protocol for the Human Liver Microsome Stability Assay.
Rathod, R., & Rani, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
Willems, L. I., Lücking, K., & Bolt, R. (2022).
WuXi AppTec. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
Larsson, S., Vrang, L., & Samuelsson, B. (2007). Novel Potent Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease: Use of Cyclopentane and Cyclopentene P2-motifs. Journal of Medicinal Chemistry, 50(23), 5683–5693.
BenchChem. (2025).
CN110862325B. (2020). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
CN101863779A. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.
Chemistry LibreTexts. (2019, June 5). 3.7.3. Stabilities of Cycloalkanes and Ring Strain. Chemistry LibreTexts.
Alcarazo, M., & Carreño, M. C. (2018). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 30(10), 1140–1148.
Raboisson, P., de Kock, H., & van de Vrie, R. (2014). Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350. Bioorganic & Medicinal Chemistry Letters, 24(15), 3564–3569.
Piekielna, J., Kluczyk, A., Gentilucci, L., Cerlesi, M. C., Calo', G., Tomböly, C., Łapiński, K., Janecki, T., & Janecka, A. (2015). Ring size in cyclic endomorphin-2 analogs modulates receptor binding affinity and selectivity. Organic & Biomolecular Chemistry, 13(21), 5918–5926.
Chandrasekhar, S., & Reddy, C. R. (2002). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 56(11), 629–631.
Sigma-Aldrich. (n.d.). BOC-ON. Sigma-Aldrich.
Lumen Learning. (n.d.). Conformers of Cycloalkanes. MCC Organic Chemistry.
OpenStax. (2023, September 20). 4.4 Conformations of Cycloalkanes. Organic Chemistry.
Life Chemicals. (2020, December 14).
SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. SciSpace.
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344–12384.
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
Chen, Z., & Li, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798831.
Ali, A., & Siddiqui, A. A. (2017). HCV NS3/4A protease and its emerging inhibitors.
Shah, M., & Khan, I. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach. Molecules, 28(3), 1229.
J&K Scientific. (n.d.). tert-Butyl N-[(1S,2S)
BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
PubChem. (n.d.). tert-Butyl n-[1-(hydroxymethyl)
Liverton, N. J., & McCauley, J. A. (2012). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy, 56(10), 5172–5180.
Santa Cruz Biotechnology. (n.d.). tert-butyl N-(2-hydroxycyclopentyl)
Ogle, C. A., & Wilson, J. D. (1995). Effect of ring size on the basicity and kinetic behaviour of 1,5-dimethylnaphtho[1,8-bc]-1,5-diazacycloalkanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2161–2165.
University of Calgary. (n.d.). Rings (Cycloalkanes). University of Calgary.
ResearchGate. (2024, October 14). Effects of Ring Functionalization in Anthracene-Based Cyclophanes on the Binding Properties Toward Nucleotides and DNA.
Spectroscopic Differentiation of cis and trans 2-Hydroxycyclobutyl Carbamates: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the stereochemical ambiguity inherent in small, conformationally restricted ring systems. In drug development, the cyclobutane core is increasingly utilized as a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the stereochemical ambiguity inherent in small, conformationally restricted ring systems. In drug development, the cyclobutane core is increasingly utilized as a rigid bioisostere. However, assigning the relative stereochemistry of 1,2-disubstituted cyclobutanes—specifically cis and trans 2-hydroxycyclobutyl carbamates—presents a unique analytical challenge.
This guide objectively compares the efficacy of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy in differentiating these isomers. Rather than merely listing parameters, we will deconstruct the thermodynamic and quantum mechanical causality behind these spectroscopic behaviors, providing you with self-validating experimental workflows.
The Stereochemical Challenge: Cyclobutane Fluxionality
Unlike the rigid and predictable chair conformations of cyclohexanes, cyclobutane rings are highly fluxional. They rapidly interconvert between "butterfly" puckered conformations to minimize torsional strain. This fluxionality results in unpredictable NMR chemical shifts, which have been historically described in the literature as "rather erratic"[1]().
Consequently, relying on a single spectroscopic parameter (such as a 1D
1H
NMR coupling constant) is a critical point of failure in stereochemical assignment. A multiparametric approach is strictly required.
Multiparametric spectroscopic workflow for differentiating cyclobutane stereoisomers.
Primary Modality 1: NMR Spectroscopy
The Ambiguity of 1D
1H
NMR
In standard cyclic systems, the Karplus equation reliably correlates the vicinal coupling constant (
3JH,H
) with the dihedral angle. However, proton-proton coupling constants in cyclobutanes are notoriously varied. While the cis vicinal coupling is generally larger than the trans coupling, their ranges overlap significantly (cis: 4.6–11.5 Hz; trans: 2.0–10.7 Hz)[1](). Therefore, attempting to assign stereochemistry based solely on a measured
3J
value of, for instance, 6.5 Hz, is analytically unsound.
The Definitive Nature of 2D NOESY
To bypass the limitations of scalar coupling, we must rely on dipolar coupling via the Nuclear Overhauser Effect (NOE). NOE cross-peaks are generated by through-space magnetization transfer, which is strictly distance-dependent (inversely proportional to
r6
).
In the cis isomer: The methine proton of the carbamate-bearing carbon (H1) and the methine proton of the hydroxyl-bearing carbon (H2) are forced onto the same face of the ring, maintaining a spatial distance of < 3.0 Å. This yields a strong, diagnostic NOESY cross-peak.
In the trans isomer: H1 and H2 reside on opposite faces of the cyclobutane ring. The transannular distance exceeds the ~5.0 Å limit for observable NOE, resulting in an absent cross-peak.
Infrared spectroscopy is an exceptionally sensitive probe for hydrogen bonding, which alters the force constant of the O-H bond, thereby shifting its vibrational frequency[2](). The differentiation of cis and trans 2-hydroxycyclobutyl carbamates relies on the thermodynamic causality of intra- versus inter-molecular hydrogen bonding[3]().
Thermodynamic causality of hydrogen bonding states in cis and trans 2-hydroxycyclobutyl carbamates.
The cis Isomer: The spatial proximity of the hydroxyl donor and the carbamate carbonyl acceptor allows the formation of a stable, pseudo-cyclic intramolecular hydrogen bond. Because this interaction occurs within a single molecule, the resulting broad
ν
(O-H) stretch (~3450 cm⁻¹) is concentration-independent.
The trans Isomer: Steric geometry prohibits intramolecular interaction. The molecules can only form intermolecular hydrogen bonds with neighboring molecules. Upon dilution in a non-polar solvent, these intermolecular networks break down, and the broad bonded
ν
(O-H) peak is replaced by a sharp, "free"
ν
(O-H) peak at ~3600 cm⁻¹[2]().
Comparative Data Summary
Spectroscopic Modality
cis-2-Hydroxycyclobutyl Carbamate
trans-2-Hydroxycyclobutyl Carbamate
Diagnostic Reliability
1D
1H
NMR (
3JH1,H2
)
7.0 – 11.5 Hz (Typical)
2.0 – 7.0 Hz (Typical)
Low (Overlapping ranges due to fluxionality)
2D NOESY (H1-H2)
Strong cross-peak
Absent or extremely weak
High (Definitive spatial proof)
FT-IR (High Conc.)
Broad
ν
(O-H) ~3450 cm⁻¹
Broad
ν
(O-H) ~3350 cm⁻¹
Low (Both exhibit H-bonding)
FT-IR (High Dilution)
Broad
ν
(O-H) ~3450 cm⁻¹
Sharp
ν
(O-H) ~3600 cm⁻¹
High (Differentiates intra- vs inter-molecular)
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that prove the physical causality of the measurement.
Protocol A: Quantitative 2D NOESY Acquisition
Causality Focus: Oxygen is paramagnetic and provides an alternative
T1
relaxation pathway that quenches the NOE effect. Removing oxygen is critical for observing weak transannular interactions.
Sample Preparation: Dissolve 15-20 mg of the purified carbamate in 0.6 mL of anhydrous CDCl
3
.
Degassing (Critical Step): Subject the NMR tube to three cycles of freeze-pump-thaw using liquid nitrogen and a high-vacuum manifold to remove dissolved paramagnetic O
2
. Seal the tube under argon.
Acquisition Setup:
Set the NOESY mixing time (
τm
) to 300–500 ms (optimized for the correlation time of small molecules ~150 Da).
Acquire with a minimum of 16 scans per increment to ensure a high signal-to-noise ratio.
Self-Validation: Before looking for the H1-H2 cross-peak, verify the presence of expected intramolecular NOEs that must exist regardless of stereochemistry (e.g., between the carbamate N-H and the adjacent alkyl protons). If these internal control cross-peaks are absent, the mixing time is incorrect or the sample is oxygenated.
Causality Focus: Polar solvents competitively hydrogen bond with the analyte. A non-polar, non-coordinating solvent is strictly required to observe the molecule's native thermodynamic state.
Baseline Preparation: Dry spectroscopic-grade Carbon Tetrachloride (CCl
4
) or Chloroform (CHCl
3
) over activated 3Å molecular sieves. Water contamination will produce false O-H stretching signals.
Serial Dilution: Prepare three solutions of the compound: 0.1 M, 0.01 M, and 0.001 M.
Acquisition:
Use a CaF
2
or NaCl liquid transmission cell.
Self-Validation Metric: As you dilute the sample by a factor of 10, increase the cell pathlength by a factor of 10 (e.g., 0.1 mm for 0.1 M; 1.0 mm for 0.01 M). This ensures the exact same number of molecules are in the IR beam, allowing direct overlay of the spectra.
Data Interpretation: Overlay the three spectra normalized to the C-H stretching region. If the broad peak at ~3450 cm⁻¹ remains completely static, the isomer is cis. If the broad peak diminishes and a sharp peak at ~3600 cm⁻¹ emerges, the isomer is trans.
References
Applications of C–H Functionalization Logic to Cyclobutane Synthesis
Source: ACS Publications
URL
Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid
Source: PubMed / Chirality
URL